3-Nitro-5-(propylthio)aniline
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Overview
Description
3-Nitro-5-(propylthio)aniline is an organic compound with the molecular formula C9H12N2O2S It is characterized by the presence of a nitro group (-NO2) and a propylthio group (-S-CH2-CH2-CH3) attached to an aniline ring
Scientific Research Applications
3-Nitro-5-(propylthio)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of compounds with specific pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5-(propylthio)aniline typically involves the nitration of 5-(propylthio)aniline. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the exothermic nature of the nitration reaction and to ensure the selective introduction of the nitro group at the desired position on the aniline ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product. Safety measures are also critical due to the hazardous nature of the nitrating agents used .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-5-(propylthio)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The aniline ring can undergo electrophilic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to the nitro group.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid, or catalytic hydrogenation with palladium on carbon.
Substitution: Electrophiles such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Oxidation: Hydrogen peroxide or peracids under controlled conditions to prevent over-oxidation.
Major Products Formed:
Reduction: 3-Amino-5-(propylthio)aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 3-Nitro-5-(propylsulfinyl)aniline or 3-Nitro-5-(propylsulfonyl)aniline.
Mechanism of Action
The mechanism of action of 3-Nitro-5-(propylthio)aniline involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the propylthio group can interact with thiol-containing biomolecules. These interactions can lead to the modulation of biological pathways and the exertion of specific effects, depending on the context of its application .
Comparison with Similar Compounds
2-Nitro-5-(propylthio)aniline: Similar structure but with the nitro group at a different position, leading to different chemical properties and reactivity.
3-Nitro-4-(propylthio)aniline: Another isomer with the nitro group at the para position relative to the amino group, affecting its reactivity and applications.
Uniqueness: The combination of these functional groups provides a distinct set of properties that can be leveraged in various scientific and industrial contexts .
Properties
IUPAC Name |
3-nitro-5-propylsulfanylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-2-3-14-9-5-7(10)4-8(6-9)11(12)13/h4-6H,2-3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOCGHKSHYHXDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC(=CC(=C1)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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